molecular formula C14H9BrN2O B2661852 (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone CAS No. 1284293-40-8

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

Cat. No. B2661852
CAS RN: 1284293-40-8
M. Wt: 301.143
InChI Key: WDRHENMONWPLEC-UHFFFAOYSA-N
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Description

“(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone” is a chemical compound with the CAS Number: 1284293-40-8 . It has a molecular weight of 301.14 . It is a solid substance at room temperature .


Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .


Molecular Structure Analysis

The InChI Code for the compound is 1S/C14H9BrN2O/c15-11-6-7-13-16-8-12 (17 (13)9-11)14 (18)10-4-2-1-3-5-10/h1-9H . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can undergo various reactions. For instance, it can participate in a chemodivergent reaction with α-bromoketones and 2-aminopyridines to form N-(Pyridin-2-yl)amides and 3-bromoimidazopyridines .


Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals at room temperature . It has a melting point of 144-146°C .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • The compound has been involved in the synthesis of various heterocyclic compounds. For example, Ge, Ge, and Cao (2011) used a similar compound in a novel tandem annulation reaction, highlighting its utility in creating complex molecular structures (Yan-qing Ge, Haiyan Ge, & Xiao-Qun Cao, 2011).

Optical Properties and Material Science

  • In material science, compounds like (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone have been used to create materials with specific optical properties. Volpi et al. (2017) synthesized derivatives with notable absorption and fluorescence spectra, demonstrating the potential for use in luminescent materials (G. Volpi et al., 2017).

Antimicrobial and Antimycobacterial Activities

  • Compounds synthesized using similar structures have shown significant antimicrobial and antimycobacterial activities. Sharma et al. (2009) and Narasimhan et al. (2011) reported on derivatives that were tested for these properties, indicating potential applications in pharmaceuticals (D. Sharma et al., 2009); (B. Narasimhan et al., 2011).

Synthesis of Complex Heterocycles

  • The compound is instrumental in the synthesis of complex heterocycles. Aggarwal et al. (2016) developed a protocol for the synthesis of related methanones, highlighting the versatility and importance of this compound in organic synthesis (R. Aggarwal et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

The future directions for this compound could involve further exploration of its medicinal applications, given the interest in imidazo[1,2-a]pyridines for their therapeutic value . Additionally, more research could be conducted to understand its mechanism of action and potential uses in various fields.

properties

IUPAC Name

(6-bromoimidazo[1,2-a]pyridin-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRHENMONWPLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

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